molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2

[Bis(sodiothio)methylene]malononitrile

Cat. No.: B2381645
CAS No.: 4885-93-2
M. Wt: 186.16
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
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Description

[Bis(sodiothio)methylene]malononitrile is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is particularly notable for its role in the synthesis of novel materials, such as conducting polymers and organic semiconductors.

Preparation Methods

The preparation of [Bis(sodiothio)methylene]malononitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of malononitrile with sodium sulfide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dimethylformamide (DMF) to facilitate the process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .

Chemical Reactions Analysis

[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used to synthesize conducting polymers and organic semiconductors, which are essential for developing advanced electronic devices In biology, [Bis(sodiothio)methylene]malononitrile is utilized in the study of enzyme inhibition and protein interactionsIndustrially, it is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

When compared to similar compounds, [Bis(sodiothio)methylene]malononitrile stands out due to its unique molecular structure and reactivity. Similar compounds include malononitrile, dicyanomethane, and cyanoacetonitrile. While these compounds share some chemical properties, this compound offers distinct advantages in terms of its applications in material science and organic synthesis .

Properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid NaOH (187.2 g, 4541 mmol) was added to EtOH (2000.0 mL, 34253 mmol) at rt and stirred until disolved. The solution was cooled to 15° C. and malononitrile (150 g, 2300 mmol) was added in one portion and the resulting suspension was stirred until the malononitrile had dissolved (reaction is slightly endothermic). The reaction mixture was stirred for 1 h and carbon disulfide (136.6 mL, 2271 mmol) was added while keeping the temperature between 10 and 20° C. After about half of the carbon disulfide was added the reaction mixture begins to solidify and becomes very difficult to stir. The addition of carbon disulfide was continued and the reaction was stirred mechanically with a spatula. When the addition was complete the reaction mixture was warmed to 30° C. and then cooled to room temperature. The product was filtered and dried under vacuum at 82° C. for 2 days. The solid material obtained was ground up with a mortor and pestal and then dried under vacuum to give the title compound (335 grams, 79%).
Name
Quantity
187.2 g
Type
reactant
Reaction Step One
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2000 mL
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reactant
Reaction Step One
Quantity
150 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
136.6 mL
Type
reactant
Reaction Step Six
Yield
79%

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